

# o-Xylene chemical structure and properties

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## Compound of Interest

Compound Name: o-Xylene

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An In-depth Technical Guide to **o-Xylene**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Ortho-xylene (**o-xylene**), systematically named 1,2-dimethylbenzene, is an aromatic hydrocarbon consisting of a benzene ring with two adjacent methyl groups.<sup>[1][2]</sup> It is a constitutional isomer of meta-xylene and para-xylene and is found naturally in petroleum and coal tar.<sup>[1][3]</sup> A colorless, flammable liquid with a characteristic sweet odor, **o-xylene** serves as a crucial raw material in the chemical industry, primarily for the production of phthalic anhydride, a precursor to plasticizers, dyes, and resins.<sup>[1][3][4]</sup> It is also utilized as a solvent in various industrial applications, including paints, lacquers, and adhesives.<sup>[4]</sup> This document provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, reactivity, and key experimental protocols related to **o-xylene**.

## Chemical Structure and Identification

**o-Xylene**'s structure features two methyl groups substituted on adjacent carbon atoms of a benzene ring. This "ortho" configuration distinguishes it from its meta (1,3) and para (1,4) isomers.

- IUPAC Name: 1,2-Dimethylbenzene<sup>[4][5]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>10</sub><sup>[4][6]</sup>

- CAS Number: 95-47-6[3][6]
- Synonyms: o-Xylol, 2-Methyltoluene, Orthoxylene[5][6][7]

## Physicochemical Properties

The physical and chemical characteristics of **o-xylene** are summarized in the table below. It is a flammable, colorless liquid that is miscible with many organic solvents but has very low solubility in water.[1][3]

Property	Value	Source(s)
Molecular Weight	106.17 g/mol	[6][8]
Appearance	Colorless liquid	[1][3][7]
Odor	Aromatic, sweet	[3][5][7]
Melting Point	-25.2 °C (-13.4 °F)	[4]
Boiling Point	144.4 °C (291.9 °F)	[1][4]
Density	0.880 g/mL at 20 °C	[1][4][7]
Vapor Pressure	7 mmHg at 20°C	[7]
Vapor Density	3.66 (Air = 1)	[5]
Solubility in Water	0.02% (Insoluble)	[1][7]
Log P (Octanol/Water)	3.12	[8]
Refractive Index (n <sup>20</sup> /D)	1.505	[3]

## Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **o-xylene**.

Spectroscopic Data	Characteristic Peaks / Information	Source(s)
$^1\text{H}$ NMR	Due to symmetry, shows signals for two types of aromatic protons and one type of methyl proton.	[9][10]
$^{13}\text{C}$ NMR	Shows four distinct signals due to molecular symmetry: two for the methyl-substituted aromatic carbons, two for the unsubstituted aromatic carbons, and one for the methyl carbons.	[9][10]
IR Spectrum	Key absorptions include C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).	[11][12][13]
UV-Vis Absorbance	Excitation peak at 263 nm.	[11][14]
Mass Spectrometry	Molecular ion peak ( $M^+$ ) at $m/z$ = 106.	[9]

## Reactivity and Chemical Properties

**o-Xylene**'s reactivity is centered on its benzene ring and the two methyl groups.

- **Oxidation:** The most significant industrial reaction of **o-xylene** is its catalytic oxidation to produce phthalic anhydride.[1][3] This reaction is a cornerstone of the polymer and dye industries.
- **Halogenation:** The methyl groups are susceptible to free-radical halogenation. For instance, treatment with bromine ( $\text{Br}_2$ ) can yield xylylene dibromide.[1]
- **Nitration:** Electrophilic aromatic substitution, such as nitration with a mixture of nitric and sulfuric acids, yields a mixture of 3-nitro-**o-xylene** and 4-nitro-**o-xylene**.[15][16]

- Stability: **o-Xylene** is stable under normal conditions but is incompatible with strong oxidizing agents.[\[3\]](#)[\[8\]](#)

## Key Experimental Protocols

### Synthesis Protocol: Nitration of **o-Xylene** (Batch Procedure)

This protocol describes the electrophilic nitration of **o-xylene** to produce nitro-**o-xylene** isomers. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- **o-Xylene** (53 g, 500 mmol)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ , 98%) (63 g)
- Fuming Nitric Acid (FNA) (37 g, 600 mmol)
- Ice water
- Brine solution
- 250 mL round-bottom flask with a mechanical stirrer
- Dropping funnel
- Ice bath

Procedure:

- Add **o-xylene** (53 g) to a 250 mL round-bottom flask equipped with a mechanical stirrer.
- Cool the flask to 15–20 °C using an ice bath.[\[15\]](#)
- In a separate beaker, carefully prepare the mixed acid by combining concentrated  $\text{H}_2\text{SO}_4$  (63 g) with ice water (7 mL), and then slowly adding fuming nitric acid (37 g).[\[15\]](#)

- Add the prepared mixed acid dropwise to the stirred **o-xylene** in the flask over a period of one hour, ensuring the reaction temperature is maintained at 15–20 °C.[15]
- After the addition is complete, continue stirring the reaction mixture at 15–20 °C for an additional 30 minutes.[15]
- Transfer the reaction mixture to a separatory funnel and allow the layers to separate.
- Remove the lower aqueous layer. Wash the organic phase twice with 50 mL of water, followed by a wash with 50 mL of brine to remove residual water.[15]
- The resulting organic phase contains the product mixture of 3-nitro-**o-xylene** and 4-nitro-**o-xylene**, which can be analyzed and purified using techniques like gas chromatography and column chromatography.[15]

## Analytical Protocol: Gas Chromatography (GC) for Impurity Analysis

This protocol outlines a standard method for analyzing the purity of **o-xylene** and identifying common hydrocarbon impurities.

### Instrumentation & Conditions:

- Gas Chromatograph: Agilent 6820 GC system or equivalent.[17]
- Detector: Flame Ionization Detector (FID).[17][18]
- Column: Agilent CP-Wax 52 CB, 0.32 mm x 25 m, fused silica (df = 1.2 µm).[18]
- Carrier Gas: Nitrogen (N<sub>2</sub>).[17][18]
- Temperatures:
  - Injector: 250 °C[18]
  - Detector: 250 °C[18]
  - Oven: 100 °C (isothermal)[18]

- Injection:
  - Volume: 1.0  $\mu\text{L}$ [\[17\]](#)
  - Mode: Split
  - Split Ratio: 100:1[\[17\]](#) or 20:1[\[18\]](#)

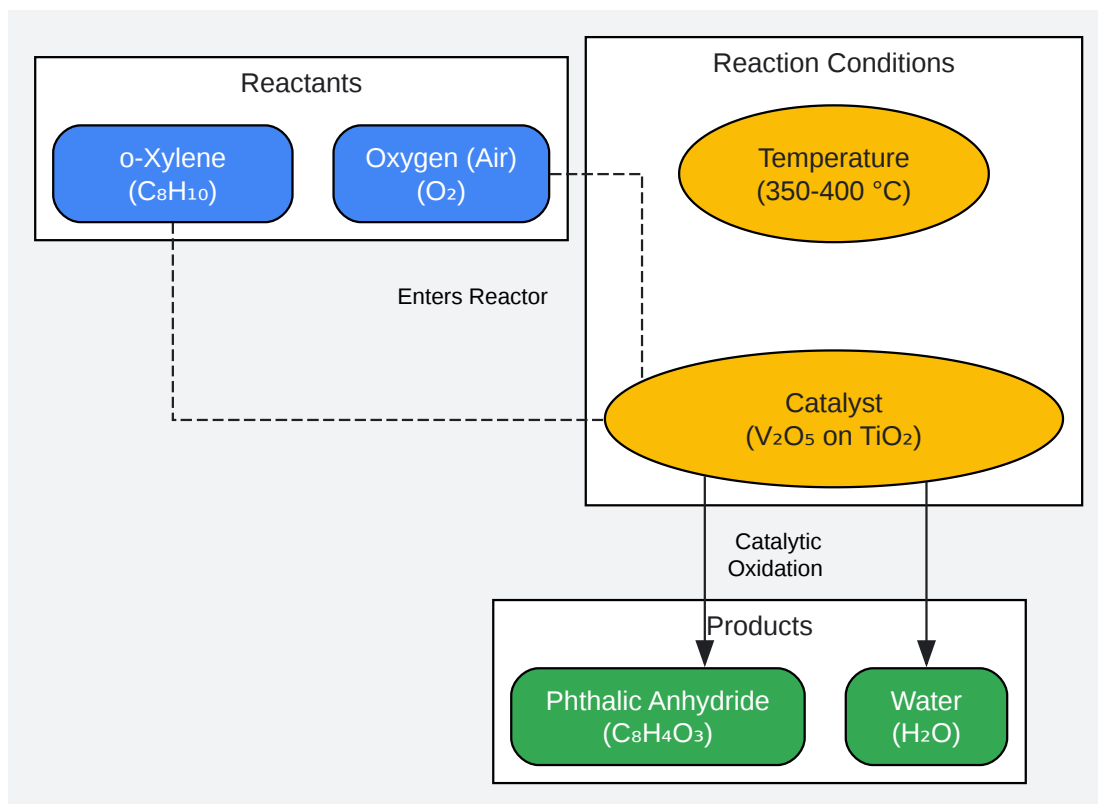
#### Procedure:

- Prepare a standard solution of **o-xylene** and known potential impurities (e.g., toluene, ethylbenzene, p-xylene, m-xylene).[\[18\]](#)
- Set up the GC instrument according to the conditions listed above.
- Inject 1.0  $\mu\text{L}$  of the sample or standard into the GC.
- Initiate the run and record the chromatogram.
- Identify the peaks by comparing their retention times with those of the prepared standards. Common impurities will elute at characteristic times under these conditions.[\[18\]](#)
- Quantify the components by integrating the peak areas.

## Mandatory Visualizations

### Industrial Oxidation of o-Xylene

The primary industrial application of **o-xylene** is its vapor-phase catalytic oxidation to phthalic anhydride, a key intermediate for plasticizers.



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Caption: Catalytic oxidation pathway of **o-xylene** to phthalic anhydride.

## Safety and Handling

**o-Xylene** is a flammable liquid and poses several health hazards. It is crucial to handle it in accordance with good industrial hygiene and safety practices.[8]

Hazard Information	Details	Source(s)
Flammability	Flammable liquid and vapor.	[7][19]
Flash Point	25 °C (77 °F) - Closed Cup	[4]
Explosive Limits	LEL: 0.9%, UEL: 6.7%	[7][20]
Acute Toxicity	Harmful in contact with skin or if inhaled (Category 4). LD50 Oral (Rat): 3523 mg/kg.	[8][19][20]
Health Hazards	May be fatal if swallowed and enters airways (Aspiration Hazard). Causes skin and serious eye irritation. May cause respiratory irritation.	[8][19][20][21]
Handling	Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.	[8][19][20]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.	[8][20]
Incompatibilities	Strong oxidizing agents, strong acids.	[8]

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